2-Chloro-5-iodo-4-methoxypyridine

Descripción general

Descripción

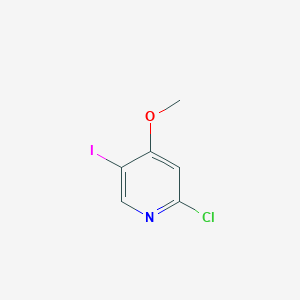

2-Chloro-5-iodo-4-methoxypyridine is a chemical compound with the molecular formula C6H5ClINO It is a pyridine derivative characterized by the presence of chlorine, iodine, and methoxy groups attached to the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-4-methoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-5-methylpyridine, followed by reduction, diazotization, and iodination reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality products in various applications.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-iodo-4-methoxypyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by palladium catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include phenylboronic acid for Suzuki-Miyaura coupling, various oxidizing and reducing agents, and specific catalysts like palladium complexes . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid can yield 2-Chloro-5-phenylpyridine .

Aplicaciones Científicas De Investigación

2-Chloro-5-iodo-4-methoxypyridine has a wide range of applications in scientific research:

Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-iodo-4-methoxypyridine involves its interaction with specific molecular targets and pathways. For example, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts . These reactions enable the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Chloro-5-iodo-4-methoxypyridine is unique due to the specific arrangement of chlorine, iodine, and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic applications and research studies. Its ability to undergo diverse chemical reactions and form complex molecules sets it apart from other similar compounds.

Actividad Biológica

2-Chloro-5-iodo-4-methoxypyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a chlorine atom and an iodine atom on the pyridine ring, positions it as a valuable intermediate in pharmaceutical synthesis and a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances the compound's binding affinity, influencing various biochemical pathways:

- Enzyme Interaction : It has been observed to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins.

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic residues in proteins (e.g., cysteine and serine), affecting protein function and cellular signaling.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : The compound has shown promise in anticancer research, particularly in enhancing the efficacy of other chemotherapeutic agents .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study focusing on the enhancement of chemotherapeutic efficacy, this compound was used in combination with established anticancer drugs. The results indicated that this compound significantly potentiated the cytotoxic effects of these agents in vitro, suggesting its potential role as an adjuvant in cancer therapy .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The findings demonstrated notable inhibition zones, indicating strong antimicrobial activity. This positions the compound as a potential candidate for developing new antibiotics.

Propiedades

IUPAC Name |

2-chloro-5-iodo-4-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAXKFPJNZLAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.